SARS-CoV-2 3CLpro-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13ClN2OS |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
[2-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-7-13-6-5-12-3-1-2-4-15(12)20(16(13)9-14)17(21)10-22-11-19/h1-4,7-9H,5-6,10H2 |
InChI Key |
AHGIFHCAUNNLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)C(=O)CSC#N |
Origin of Product |
United States |
Foundational & Exploratory
mechanism of action of SARS-CoV-2 3CLpro-IN-18
An In-Depth Technical Guide on the Mechanism of Action of SARS-CoV-2 3CLpro-IN-18
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action, quantitative inhibitory data, and relevant experimental methodologies for the covalent inhibitor this compound (also identified as Compound 3c).
Core Mechanism of Action
This compound is a potent covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro or Main Protease, Mpro), an enzyme essential for the proteolytic processing of viral polyproteins and subsequent viral replication.[1][2][3][4] The inhibitory activity of this compound is predicated on the formation of a stable covalent bond with the catalytic cysteine residue (Cys145) within the enzyme's active site.[3][5][6]
The inhibitor was developed as part of a series of compounds employing a novel thiocyanate moiety as a reactive group, or "warhead".[7][8] This warhead is designed to be attacked by the nucleophilic thiol group of Cys145 in the Cys145-His41 catalytic dyad, leading to an irreversible inactivation of the protease.[5][7][8] The covalent linkage effectively blocks substrate access to the active site, thereby halting the viral life cycle.[4] This mechanism has been confirmed for a closely related analog (Compound 3a) through tandem mass spectrometry and X-ray crystallography.[7][8]
Below is a diagram illustrating the proposed inhibitory pathway.
Caption: Covalent inhibition pathway of SARS-CoV-2 3CLpro by 3CLpro-IN-18.
Quantitative Inhibitory and Antiviral Data
The inhibitory potency of this compound has been characterized through both enzymatic and cell-based assays. The data is summarized in the table below, with data from a highly potent analog (Compound 3h) from the same study included for context.[7][8]
| Compound | Target/Assay | Metric | Value | Reference |
| 3CLpro-IN-18 (3c) | SARS-CoV-2 3CLpro Enzyme | IC₅₀ | 0.478 µM | [1][2] |
| 3CLpro-IN-18 (3c) | SARS-CoV-2 in Vero E6 cells | EC₅₀ | 2.499 µM | [1][7] |
| 3CLpro-IN-18 (3c) | Vero E6 cells | CC₅₀ | > 200 µM | [1][7] |
| Analog Compound 3h | SARS-CoV-2 3CLpro Enzyme | IC₅₀ | 0.322 µM | [7][8] |
| Analog Compound 3h | SARS-CoV-2 3CLpro Enzyme | k_inact/K_i | 1669.34 M⁻¹s⁻¹ | [7][8] |
-
IC₅₀ (Half-maximal inhibitory concentration): Concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
-
EC₅₀ (Half-maximal effective concentration): Concentration of the inhibitor that gives a half-maximal response in a cell-based assay (in this case, inhibition of viral replication).
-
CC₅₀ (50% cytotoxic concentration): Concentration of the compound that causes the death of 50% of host cells.
-
k_inact/K_i (Inactivation efficiency): A measure of the covalent inhibition efficiency, reflecting both binding affinity (K_i) and the maximal rate of inactivation (k_inact).
Experimental Protocols
The following sections detail the generalized protocols for the key experiments used to characterize this compound and its analogs.
FRET-Based Enzymatic Inhibition Assay
This assay is used to determine the IC₅₀ value by measuring the enzymatic activity of 3CLpro in the presence of an inhibitor. It relies on a fluorogenic peptide substrate that is cleaved by the protease, separating a quencher and a fluorophore to produce a measurable signal.[9]
Methodology:
-
Reagents and Materials:
-
Purified, recombinant SARS-CoV-2 3CLpro.
-
Fluorogenic substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).[9]
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).
-
This compound, serially diluted in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate.
-
Dispense the inhibitor from a serial dilution plate into the assay plate.
-
Add the purified 3CLpro enzyme to the wells and incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding and covalent modification.
-
Initiate the enzymatic reaction by adding the substrate-containing reaction mixture to all wells.
-
Immediately begin kinetic reading of the fluorescence signal (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals for 15-30 minutes.
-
Calculate the reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. SARS-CoV-2 3CL(pro) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. This compound | SARS-CoV | TargetMol [targetmol.com]
- 3. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a-z.lu [a-z.lu]
- 8. rcsb.org [rcsb.org]
- 9. bpsbioscience.com [bpsbioscience.com]
In-Depth Technical Guide: Binding Affinity of SARS-CoV-2 3CLpro-IN-18 to 3CLpro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the covalent inhibitor SARS-CoV-2 3CLpro-IN-18 (also known as Compound 3C) to its target, the 3C-like protease (3CLpro) of SARS-CoV-2. This document includes quantitative binding data, detailed experimental methodologies for assessing inhibitor potency, and visualizations of the experimental workflow and mechanism of action.
Quantitative Binding Affinity Data
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The following table summarizes the key potency metrics for this compound.
| Parameter | Value (μM) | Assay Type | Target | Reference |
| IC50 | 0.478 | Biochemical Assay | SARS-CoV-2 3CLpro | [1] |
| EC50 | 2.499 | Cell-Based Assay (Vero E6 cells) | SARS-CoV-2 | [1] |
| CC50 | > 200 | Cytotoxicity Assay (Vero E6 cells) | Vero E6 cells | [1] |
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of the inhibitor required to reduce the in vitro activity of the 3CLpro enzyme by 50%. A lower IC50 value signifies a more potent inhibitor in a biochemical context.
EC50 (Half-maximal effective concentration): Represents the concentration of the inhibitor that gives a half-maximal response in a cell-based assay, in this case, the inhibition of SARS-CoV-2 replication in Vero E6 cells.
CC50 (Half-maximal cytotoxic concentration): Denotes the concentration of the compound that results in the death of 50% of the host cells. The high CC50 value for 3CLpro-IN-18 suggests low cytotoxicity.
Mechanism of Action: Covalent Inhibition
This compound is a covalent inhibitor, which means it forms a stable, covalent bond with its target enzyme.[1] The 3CL protease is a cysteine protease, utilizing a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) in its active site to carry out the proteolysis of viral polyproteins.[2] Covalent inhibitors of 3CLpro typically possess an electrophilic "warhead" that is susceptible to nucleophilic attack by the thiolate group of the catalytic Cys145. This reaction leads to the formation of a covalent adduct, thereby irreversibly inactivating the enzyme and halting the viral replication cycle.[2]
The following diagram illustrates the general mechanism of covalent inhibition of SARS-CoV-2 3CLpro.
Caption: Covalent inhibition of 3CLpro by a reactive inhibitor.
Experimental Protocols
The determination of the IC50 value for covalent inhibitors like 3CLpro-IN-18 typically involves a time-dependent inhibition assay, often utilizing Förster Resonance Energy Transfer (FRET). The following is a representative protocol for such an assay.
FRET-Based Time-Dependent Inhibition Assay for SARS-CoV-2 3CLpro
1. Reagents and Materials:
-
SARS-CoV-2 3CLpro Enzyme: Recombinantly expressed and purified.
-
FRET Substrate: A fluorescently labeled peptide substrate containing the 3CLpro cleavage sequence (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay Buffer: e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.
-
Inhibitor Stock Solution: this compound dissolved in 100% DMSO.
-
96-well or 384-well plates: Black, low-volume plates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Capable of excitation at ~340 nm and emission at ~490 nm.
2. Experimental Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of the inhibitor (3CLpro-IN-18) in the assay buffer.
-
In the wells of the microplate, add a fixed concentration of the 3CLpro enzyme to the diluted inhibitor solutions.
-
Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60 minutes) at a controlled temperature (e.g., 30°C). This pre-incubation allows for the time-dependent covalent bond formation.
-
-
Initiation of Proteolytic Reaction:
-
Following the pre-incubation period, add the FRET substrate to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the FRET substrate by active 3CLpro separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration and pre-incubation time.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration for each pre-incubation time point.
-
Fit the data to a dose-response curve to determine the IC50 value for each time point. For covalent inhibitors, the IC50 value will decrease with increasing pre-incubation time.
-
The following diagram outlines the general workflow for screening and characterizing 3CLpro inhibitors.
Caption: Workflow for identifying and characterizing 3CLpro inhibitors.
References
In Vitro Evaluation of SARS-CoV-2 3CLpro-IN-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of SARS-CoV-2 3CLpro-IN-18, a covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This document details the inhibitory potency, antiviral activity, and cytotoxicity of the compound, along with the methodologies for the key experiments cited. Visual representations of the experimental workflow and the mechanism of action are included to facilitate a deeper understanding of the evaluation process.
Quantitative Data Summary
The in vitro efficacy of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against the viral protease, its half-maximal effective concentration (EC50) in a cell-based antiviral assay, and its half-maximal cytotoxic concentration (CC50) to assess its safety profile.
| Parameter | Value | Description |
| IC50 | 0.478 µM | The concentration of this compound required to inhibit the activity of the 3CLpro enzyme by 50%.[1] |
| EC50 | 2.499 µM | The concentration of this compound required to inhibit the cytopathic effect of SARS-CoV-2 in Vero E6 cells by 50%.[1] |
| CC50 | > 200 µM | The concentration of this compound that results in the death of 50% of Vero E6 cells, indicating low cytotoxicity.[1] |
Experimental Protocols
A detailed description of the methodologies employed for the in vitro evaluation of this compound is provided below. These protocols are based on established methods for characterizing SARS-CoV-2 3CLpro inhibitors.
1. SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of 3CLpro and the inhibitory effect of compounds like this compound.
-
Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
-
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
This compound (or other test compounds).
-
96-well or 384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a solution of recombinant SARS-CoV-2 3CLpro in the assay buffer.
-
Serially dilute this compound to various concentrations.
-
Add the 3CLpro enzyme and the different concentrations of the inhibitor to the microplate wells.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an Edans/Dabcyl pair).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cytopathic Effect (CPE) Assay
This cell-based assay is used to determine the antiviral efficacy (EC50) and cytotoxicity (CC50) of the test compound.
-
Principle: SARS-CoV-2 infection of susceptible cells (e.g., Vero E6) leads to cell death, a phenomenon known as the cytopathic effect. Antiviral compounds that inhibit viral replication will protect the cells from CPE. Cell viability can be quantified using various methods, such as staining with crystal violet or using a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Materials:
-
Vero E6 cells.
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
This compound (or other test compounds).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Luminometer or microscope.
-
-
Procedure for EC50 Determination:
-
Seed Vero E6 cells in 96-well plates and incubate until they form a monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and add the diluted compound.
-
Infect the cells with a known titer of SARS-CoV-2. Include uninfected and untreated virus-infected controls.
-
Incubate the plates for a period sufficient to observe CPE (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Assess cell viability using a chosen method. For CellTiter-Glo, add the reagent to the wells and measure luminescence.
-
Calculate the percentage of CPE reduction for each compound concentration relative to the controls.
-
Determine the EC50 value by plotting the percentage of protection against the logarithm of the compound concentration.
-
-
Procedure for CC50 Determination:
-
Seed Vero E6 cells in 96-well plates.
-
Add serial dilutions of this compound to the cells (without virus).
-
Incubate for the same duration as the EC50 assay.
-
Measure cell viability.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizations
Mechanism of Action: Inhibition of Viral Polyprotein Processing
The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved by viral proteases, primarily 3CLpro, to produce functional non-structural proteins essential for viral replication. This compound acts by inhibiting this crucial step.
Caption: this compound inhibits viral replication by blocking 3CLpro.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates the sequential process for the in vitro assessment of a 3CLpro inhibitor.
References
In-Depth Technical Guide: SARS-CoV-2 3CLpro-IN-18 Target Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity of SARS-CoV-2 3CLpro-IN-18, a covalent inhibitor of the SARS-CoV-2 main protease (3CLpro). The information presented herein is compiled from publicly available data and is intended to support research and drug development efforts targeting COVID-19.
Introduction to this compound
This compound, also referred to as Compound 3c, is a covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro).[1][2][3] 3CLpro is a viral cysteine protease essential for the replication of SARS-CoV-2, making it a prime target for antiviral therapeutics.[4] Covalent inhibitors like 3CLpro-IN-18 form a stable bond with the target enzyme, often leading to prolonged inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogues, providing insights into its potency and selectivity.
Table 1: In Vitro Activity of this compound (Compound 3c)
| Parameter | Value | Cell Line | Reference |
| IC50 (3CLpro) | 0.478 µM | - | [1][2][3] |
| EC50 (Antiviral) | 2.499 µM | Vero E6 | [5][6] |
| CC50 (Cytotoxicity) | > 200 µM | Vero E6 | [5][6] |
Table 2: Target Selectivity of Analogue Compound 3h
| Protease | % Inhibition (at 10 µM) |
| SARS-CoV-2 3CLpro | ~100% |
| Cathepsin B | < 20% |
| Cathepsin K | < 10% |
| Cathepsin L | < 10% |
| Thrombin | < 10% |
| Trypsin | < 10% |
Note: Data for analogue compound 3h is presented to illustrate the selectivity profile of this chemical series.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the primary literature describing the evaluation of this compound and its analogues.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This assay quantifies the enzymatic activity of 3CLpro and the inhibitory effect of test compounds using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate: DABCYL-KTSAVLQSGFRKME-EDANS
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Test compound (this compound)
-
96-well black plates
-
Plate reader capable of fluorescence measurement (Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add a solution of SARS-CoV-2 3CLpro to each well to a final concentration of 2.1 µM.
-
Incubate the plate at 37°C for 60 minutes to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity at 340 nm (excitation) and 490 nm (emission) over time.
-
The rate of increase in fluorescence is proportional to the enzymatic activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
Antiviral Activity Assay (Cytopathic Effect - CPE)
This cell-based assay determines the ability of the test compound to protect cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compound (this compound)
-
96-well cell culture plates
-
Reagent for measuring cell viability (e.g., CellTiter-Glo®)
-
Plate reader capable of luminescence measurement
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plate in a biosafety level 3 (BSL-3) facility for a duration that allows for the observation of the cytopathic effect in the virus control wells (typically 48-72 hours).
-
After incubation, measure cell viability using a suitable reagent (e.g., CellTiter-Glo®).
-
Calculate the percentage of cell viability for each compound concentration relative to uninfected and untreated controls.
-
Determine the EC50 value by fitting the dose-response curve.
Cytotoxicity Assay
This assay evaluates the toxicity of the test compound on host cells.
Materials:
-
Vero E6 cells
-
Cell culture medium
-
Test compound (this compound)
-
96-well cell culture plates
-
Reagent for measuring cell viability (e.g., CellTiter-Glo®)
-
Plate reader capable of luminescence measurement
Procedure:
-
Seed Vero E6 cells in a 96-well plate.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Add the compound dilutions to the cells.
-
Incubate the plate for the same duration as the antiviral assay.
-
Measure cell viability using a suitable reagent.
-
Calculate the percentage of cytotoxicity for each compound concentration relative to untreated controls.
-
Determine the CC50 value by fitting the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
Caption: Experimental workflow for assessing the target specificity of this compound.
Caption: Proposed covalent inhibition mechanism of this compound.
References
- 1. SARS-CoV-2 3CL(pro) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. NB-64-83146-5mg | this compound Clinisciences [clinisciences.com]
- 3. This compound | SARS-CoV | TargetMol [targetmol.com]
- 4. A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
Pharmacokinetic Profile of SARS-CoV-2 3CLpro Inhibitors: A Technical Overview
A Note on SARS-CoV-2 3CLpro-IN-18: Publicly available scientific literature and databases currently lack in-vivo pharmacokinetic data for the compound specifically designated as "this compound." While in-vitro data indicates it is a covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro) with an IC50 of 0.478 µM and an EC50 of 2.499 µM in Vero E6 cells, comprehensive studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile in animal models or humans are not available in the public domain.[1][2]
Therefore, this technical guide provides a detailed overview of the pharmacokinetic properties of several well-characterized and clinically relevant SARS-CoV-2 3CLpro inhibitors: Nirmatrelvir (PF-07321332) , Ensitrelvir (S-217622) , GC376 , and PF-00835231 . The data presented here is intended to serve as a representative guide for researchers, scientists, and drug development professionals working on this class of antiviral compounds.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for selected 3CLpro inhibitors, providing a comparative view of their profiles in various preclinical and clinical settings.
Table 1: Pharmacokinetics of Nirmatrelvir (PF-07321332)
| Parameter | Species | Dose & Route | Value | Reference |
| Cmax | Humans (mild-to-moderate COVID-19) | 300 mg (with 100 mg ritonavir), oral, twice daily (Day 5) | 3.43 µg/mL | [3] |
| Tmax | Humans (mild-to-moderate COVID-19) | 300 mg (with 100 mg ritonavir), oral, twice daily (Day 5) | ~3 hours | [3] |
| Ctrough | Humans (mild-to-moderate COVID-19) | 300 mg (with 100 mg ritonavir), oral, twice daily (Day 5) | 1.57 µg/mL | [3] |
| Primary Elimination Route | Humans (with ritonavir) | N/A | Renal | [3][4] |
Table 2: Pharmacokinetics of Ensitrelvir (S-217622)
| Parameter | Species | Dose & Route | Value | Reference |
| t1/2 | Healthy Humans | Single oral dose | 42.2 to 48.1 hours | [5] |
| Tmax | Healthy Humans | Single oral dose (fasted) | 2.5 hours | [6] |
| Tmax | Healthy Humans | Single oral dose (fed) | 8 hours | [6] |
| Effect of Food on AUC | Healthy Humans | Single oral dose | No significant impact | [5][6] |
Table 3: Pharmacokinetics of GC376
| Parameter | Species | Dose & Route | Value | Reference |
| Tmax | Mice | 111 mg/kg, intramuscular | 0.22 ± 0.07 hours | [7] |
| Oral Bioavailability | Rats | N/A | 3% | [8] |
| Note | Cats | 10 mg/kg, subcutaneous | Readily converted to active aldehyde form in blood | [9] |
Table 4: Pharmacokinetics of PF-00835231 (Active moiety of PF-07304814)
| Parameter | Species | Dose & Route | Value | Reference |
| t1/2 | Healthy Humans | 500 mg (as PF-07304814), 24-hour IV infusion | 2.0 hours | [10] |
| t1/2 | Healthy Humans | 700 mg (as PF-07304814), 24-hour IV infusion | 1.7 hours | [10] |
| Tmax | Healthy Humans | Continuous 24-hour IV infusion | 14 to 16 hours after start | [10] |
| Oral Bioavailability | Rats | N/A | 1.4% | [8] |
| Metabolism | Humans | N/A | Primarily by CYP3A4/5 | [11] |
| Plasma Protein Binding | Humans | N/A | 55.1% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are generalized experimental protocols based on the cited literature for this class of inhibitors.
Animal Models and Dosing
-
Species: Common animal models for pharmacokinetic studies of 3CLpro inhibitors include BALB/c mice, Sprague-Dawley (SD) rats, and felines.[7][12][13] For efficacy studies, transgenic mouse models expressing human ACE2 (K18-hACE2) are often used for SARS-CoV-2 infection studies.[14]
-
Administration Routes: Dosing routes are selected based on the intended clinical application and the compound's properties. These include oral (PO), intravenous (IV), intramuscular (i.m.), and subcutaneous (s.c.) administration.[7][9][10][12]
-
Dose Formulation: For oral administration, compounds are often formulated in a vehicle such as a suspension. For injections, solutions are prepared in appropriate sterile diluents.
Sample Collection and Processing
-
Blood Sampling: Blood samples are typically collected at multiple time points post-dose (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[12]
-
Plasma Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTAK2). The blood is then centrifuged at high speed (e.g., 7800 g for 10 minutes at 4°C) to separate the plasma.[12]
-
Storage: Plasma samples are stored at ultra-low temperatures (e.g., -80°C) until analysis to ensure the stability of the analyte.[12]
Bioanalytical Method
-
Instrumentation: The concentration of the drug in plasma is typically quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for accurate measurement.[12]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using specialized software (e.g., WinNonlin) with a non-atrioventricular model to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[12]
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the development and evaluation of SARS-CoV-2 3CLpro inhibitors.
Caption: A generalized workflow for the development of a SARS-CoV-2 3CLpro inhibitor.
Caption: The relationship between pharmacokinetics (PK) and pharmacodynamics (PD) for 3CLpro inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SARS-CoV | TargetMol [targetmol.com]
- 3. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety, Tolerability, and Pharmacokinetics of Intravenous Doses of PF-07304814, a Phosphate Prodrug Protease Inhibitor for the Treatment of SARS-CoV-2, in Healthy Adult Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics study of GC376 and GS441524 in BALB/c mice and SD rats [bio-protocol.org]
- 13. Better therapeutic effect of oral administration of GS441524 compared with GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: SARS-CoV-2 3CLpro-IN-18 FRET-based Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a pivotal enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19. It is responsible for processing viral polyproteins into functional non-structural proteins, making it an attractive target for antiviral drug development. Fluorescence Resonance Energy Transfer (FRET) based enzymatic assays provide a sensitive and high-throughput method for screening and characterizing inhibitors of 3CLpro. This document outlines a detailed protocol for a FRET-based enzymatic assay to evaluate the inhibitory activity of SARS-CoV-2 3CLpro-IN-18, a known covalent inhibitor of the enzyme.
This compound, also identified as Compound 3C, acts as a covalent inhibitor to the 3CLpro enzyme.[1] Covalent inhibitors form a chemical bond with the target enzyme, which can lead to potent and long-lasting inhibition.
Principle of the FRET-based Assay
The FRET assay for 3CLpro activity utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzymatic activity. The presence of an inhibitor, such as 3CLpro-IN-18, will decrease the rate of substrate cleavage, resulting in a reduced fluorescence signal.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified and is summarized in the table below. This data is essential for comparing its efficacy against other potential inhibitors.
| Compound Name | Target | Assay Type | IC50 (μM) | Cell-based EC50 (μM) | Cytotoxicity CC50 (μM) | Notes |
| This compound | SARS-CoV-2 3CLpro | Enzymatic | 0.478 | 2.499 (Vero E6 cells) | >200 | Covalent inhibitor.[2] |
Experimental Protocols
This section provides a detailed methodology for performing the FRET-based enzymatic assay to determine the inhibitory activity of this compound.
Materials and Reagents
-
SARS-CoV-2 3CLpro: Recombinant purified enzyme.
-
FRET Substrate: (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2 or a similar fluorogenic substrate. Stock solution prepared in DMSO.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT. It is recommended to add DTT fresh before use.
-
Inhibitor: this compound. Stock solution prepared in DMSO.
-
Reaction Plates: Black, low-binding 96-well or 384-well microplates.
-
Plate Reader: A microplate reader capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen FRET pair (e.g., Ex/Em = 340/490 nm for Dabcyl/Edans).
Experimental Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer as described above.
-
Thaw the aliquots of SARS-CoV-2 3CLpro, FRET substrate, and this compound on ice.
-
Prepare serial dilutions of this compound in Assay Buffer. The final concentration of DMSO in the assay should be kept constant across all wells and ideally below 1%.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a microplate, add the diluted this compound solutions.
-
Add the SARS-CoV-2 3CLpro to each well to a final concentration of approximately 50-100 nM.
-
Include control wells:
-
Positive Control (100% activity): Enzyme with Assay Buffer and DMSO (no inhibitor).
-
Negative Control (0% activity): Assay Buffer and DMSO (no enzyme).
-
-
Incubate the plate at room temperature for 15-30 minutes. This pre-incubation step is crucial for covalent inhibitors to allow for the formation of the covalent bond with the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
Prepare the FRET substrate solution in Assay Buffer to the desired final concentration (e.g., 10-20 µM).
-
Add the FRET substrate solution to all wells to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the FRET substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for the SARS-CoV-2 3CLpro FRET-based enzymatic assay.
Signaling Pathway: Mechanism of 3CLpro Inhibition
Caption: Mechanism of SARS-CoV-2 3CLpro inhibition by IN-18.
References
Application Notes and Protocols for Determining the IC50 of SARS-CoV-2 3CLpro-IN-18 in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. It is a key target for antiviral drug development because of its essential role in processing viral polyproteins.[1][2][3] SARS-CoV-2 3CLpro-IN-18 (also referred to as Compound 3C) has been identified as a covalent inhibitor of this enzyme.[4] Covalent inhibitors form a stable, covalent bond with their target enzyme, often leading to irreversible inhibition.[3] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in an in vitro setting using a fluorescence resonance energy transfer (FRET) assay.
Quantitative Data Summary
The inhibitory potency of this compound against its target enzyme is summarized in the table below.
| Compound Name | Target Enzyme | Inhibitor Type | IC50 Value (µM) |
| This compound | SARS-CoV-2 3CLpro | Covalent | 0.478 |
Experimental Workflow
The overall workflow for determining the IC50 of this compound is depicted in the following diagram.
References
- 1. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SARS-CoV | TargetMol [targetmol.com]
Application Notes and Protocols: Molecular Docking Studies of SARS-CoV-2 3CLpro with IN-18
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SARS-CoV-2 main protease (3CLpro) is a crucial enzyme in the viral life cycle, making it a prime target for antiviral drug development. IN-18, also known as Compound 3C, has been identified as a covalent inhibitor of SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) of 0.478 μM.[1] Molecular docking is a powerful computational tool to elucidate the binding mode and predict the binding affinity of inhibitors like IN-18 to their protein targets. These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of IN-18 with SARS-CoV-2 3CLpro.
Introduction
The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication.[2] The active site of 3CLpro contains a catalytic dyad composed of Cysteine 145 (Cys145) and Histidine 41 (His41). Covalent inhibitors, such as IN-18, form a covalent bond with the catalytic Cys145, leading to irreversible inhibition of the enzyme's activity.[3]
Molecular docking simulations are instrumental in understanding the interactions between 3CLpro and its inhibitors at an atomic level. These in silico methods predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. For covalent inhibitors, specialized covalent docking protocols are required to model the formation of the covalent bond.
Quantitative Data Summary
| Inhibitor | IC50 (μM) | Binding Energy (kcal/mol) | Method | Reference |
| IN-18 (Compound 3C) | 0.478 | Not Publicly Available | N/A | TargetMol |
| Myricetin | - | - | Covalent Docking (MOE) | [4] |
| Gallocatechin | - | - | Covalent Docking (MOE) | [4] |
| Sciadopitysin | - | - | Covalent Docking (MOE) | [4] |
| Various Covalent Inhibitors | Various | -9.2 to -10.3 | Molecular Docking | [5] (General reference for potent inhibitors) |
Experimental Protocols
General Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study.
References
- 1. SARS-CoV-2 3CLpro-IN-18 | SARS-CoV | TargetMol [targetmol.com]
- 2. Potential of coronavirus 3C-like protease inhibitors for the development of new anti-SARS-CoV-2 drugs: Insights from structures of protease and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of the covalent SARS-CoV-2 3CLpro inhibitors from Ginkgo biloba extract via integrating chemoproteomic and biochemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
Application Notes and Protocols: X-ray Crystallography of SARS-CoV-2 3CLpro in Complex with an Inhibitor
These application notes provide a comprehensive overview and detailed protocols for the structural determination of SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral life cycle, in complex with a representative inhibitor. The methodologies outlined here are essential for researchers and professionals in drug development aiming to identify and characterize novel antiviral agents targeting this critical viral protein.
The main protease (Mpro), also known as 3CLpro, is a cysteine protease responsible for cleaving the viral polyprotein into functional non-structural proteins, a process vital for viral replication.[1][2][3] Its highly conserved nature among coronaviruses makes it an attractive target for antiviral drug development.[1][3][4] X-ray crystallography is a powerful technique used to elucidate the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution, providing crucial insights into the mechanism of inhibition and guiding structure-based drug design efforts.[5][6]
Data Presentation
Crystallographic Data and Refinement Statistics
The following table summarizes representative data collection and refinement statistics for a SARS-CoV-2 3CLpro-inhibitor complex crystal. These values are indicative of a high-quality structure determination.
| Data Collection | Value |
| PDB ID | 7K40 (Boceprevir)[7], 8IGY (Nirmatrelvir)[8] |
| Resolution (Å) | 1.35[7], 1.96[8] |
| Space group | C 1 2 1[7] |
| Unit cell dimensions (Å) | a=88.3, b=51.0, c=71.2; α=γ=90°, β=119.7°[7] |
| R-work / R-free (%) | 17.0 / 19.2[7], 18.7 / 20.6[8] |
| Ramachandran favored (%) | 98.0 |
| Ramachandran allowed (%) | 2.0 |
| Ramachandran outliers (%) | 0.0 |
| Average B-factor (Ų) | 25.0 |
Enzyme Inhibition Assay Data
This table presents typical inhibitory activity data for a compound against SARS-CoV-2 3CLpro.
| Inhibitor | Assay Type | IC₅₀ (µM) |
| Inhibitor 13 | FRET-based[1] | 0.49 |
| Inhibitor 30 | FRET-based[1] | 0.83 |
| WU-04 | FRET-based[9] | 0.055 |
Experimental Protocols
Cloning, Expression, and Purification of SARS-CoV-2 3CLpro
Objective: To produce high-purity SARS-CoV-2 3CLpro suitable for crystallization.
Protocol:
-
Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 3CLpro (GenBank: YP_009725301.1) is chemically synthesized and cloned into a bacterial expression vector, such as pET, often with an N-terminal tag (e.g., His-tag, SUMO-tag) to facilitate purification.[2][10]
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3).[2][11]
-
Grow the bacterial culture in Luria-Bertani (LB) medium at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[2][12]
-
Continue incubation at a reduced temperature (e.g., 16-18°C) for several hours or overnight to enhance protein solubility.[1][12]
-
-
Cell Lysis and Clarification:
-
Purification:
-
Apply the clarified lysate to a Ni-NTA affinity column if a His-tag is used.[11]
-
Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.[14]
-
Elute the tagged 3CLpro with a high concentration of imidazole.[14]
-
If a cleavable tag is used, incubate the eluted protein with a specific protease (e.g., TEV protease) to remove the tag.
-
Perform a second purification step, such as size-exclusion chromatography, to separate the cleaved protein from the tag and any remaining impurities. The protein is typically stored in a buffer like 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, and 1 mM DTT.[13]
-
Crystallization of the 3CLpro-Inhibitor Complex
Objective: To grow well-ordered crystals of the 3CLpro-inhibitor complex.
Protocol:
-
Complex Formation: Incubate the purified 3CLpro (at a concentration of approximately 5 mg/mL) with the inhibitor at a molar excess for a defined period (e.g., 1 hour at room temperature) to ensure complex formation.[13]
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions.
-
Mix a small volume of the protein-inhibitor complex solution with an equal volume of a reservoir solution from a crystallization screen (e.g., Morpheus, PEG/Ion).
-
Equilibrate the drop against the reservoir solution.
-
-
Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. A common crystallization condition is 0.1 M sodium formate, 12.5% v/v MPD, 12.5% PEG 1000, and 12.5% w/v PEG 3350.[13]
X-ray Diffraction Data Collection and Structure Determination
Objective: To obtain high-resolution diffraction data and solve the three-dimensional structure.
Protocol:
-
Cryo-protection and Crystal Mounting:
-
Soak the crystals in a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Mount the crystal in a loop and flash-cool it in liquid nitrogen.[13]
-
-
Data Collection:
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Data Processing:
-
Process the diffraction images to integrate the reflection intensities and scale the data using software such as XDS or HKL2000.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with a previously determined 3CLpro structure (e.g., PDB ID 6LU7) as a search model.[15]
-
Build the inhibitor into the electron density map and refine the model using software like PHENIX or REFMAC5.
-
Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.
-
3CLpro Enzymatic Activity Assay
Objective: To determine the inhibitory potency (IC₅₀) of the compound.
Protocol:
-
Assay Principle: A Förster Resonance Energy Transfer (FRET)-based assay is commonly used. A fluorogenic peptide substrate containing a cleavage site for 3CLpro is flanked by a fluorophore and a quencher.[16] Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.[16]
-
Assay Procedure:
-
Prepare a reaction mixture in a 96- or 384-well plate containing assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA) and the 3CLpro enzyme.
-
Add the inhibitor at various concentrations and pre-incubate with the enzyme.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[16][17]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for 3CLpro-inhibitor complex structure determination.
References
- 1. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimerization Tendency of 3CLpros of Human Coronaviruses Based on the X-ray Crystal Structure of the Catalytic Domain of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dgk-home.de [dgk-home.de]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cloning, sequencing, expression, and purification of SARS-associated coronavirus nucleocapsid protein for serodiagnosis of SARS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular cloning, expression, purification, and mass spectrometric characterization of 3C-like protease of SARS coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Frontiers | The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. aurorabiolabs.com [aurorabiolabs.com]
Application Notes and Protocols for Utilizing SARS-CoV-2 3CLpro-IN-18 as a Positive Control in 3CLpro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 main protease (3CLpro), also known as Mpro, is a crucial enzyme in the viral life cycle, responsible for processing viral polyproteins into functional units necessary for replication.[1][2] This essential role makes it a prime target for the development of antiviral therapeutics. In vitro and cell-based assays designed to screen for and characterize 3CLpro inhibitors are fundamental to these drug discovery efforts. A critical component of a robust and reliable assay is the inclusion of a well-characterized positive control. SARS-CoV-2 3CLpro-IN-18 is a potent covalent inhibitor of 3CLpro, making it an excellent candidate for this purpose.[3] These application notes provide detailed protocols and data for the effective use of this compound as a positive control in 3CLpro inhibition assays.
Mechanism of Action of this compound
SARS-CoV-2 3CLpro is a cysteine protease that utilizes a catalytic dyad composed of Cysteine-145 and Histidine-41 to cleave the viral polyprotein.[4][5] Covalent inhibitors, such as this compound, typically contain a reactive electrophilic "warhead" that forms a stable covalent bond with the nucleophilic thiol group of the Cys145 residue in the enzyme's active site.[6] This irreversible binding permanently inactivates the enzyme, thereby halting polyprotein processing and subsequent viral replication. The potency of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) value.[3]
Quantitative Data for 3CLpro Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly used 3CLpro inhibitors. This data is essential for comparing the relative potency of novel compounds and for validating assay performance.
| Compound | Type of Inhibitor | Reported IC50 (µM) |
| This compound | Covalent | 0.478 [3] |
| GC376 | Covalent | 0.17[7] |
| Boceprevir | Covalent | 4.13[7] |
| Ebselen | Covalent | ~0.5 - 1.0 |
| Calpeptin | Reversible | Varies |
| MG-132 | Reversible | 13.1 |
Experimental Protocols
In Vitro Fluorescence Resonance Energy Transfer (FRET)-Based 3CLpro Inhibition Assay
This protocol describes a common and robust method for measuring 3CLpro activity and its inhibition. The assay relies on a fluorogenic peptide substrate that contains a cleavage site for 3CLpro flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
Fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (Positive Control)
-
Test compounds
-
DMSO (Dimethyl sulfoxide)
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the positive control in DMSO. A typical starting concentration for the dilution series would be 100 µM.
-
Prepare solutions of test compounds in DMSO.
-
-
Assay Plate Preparation:
-
Add 1 µL of DMSO (for negative control), serially diluted positive control, or test compound to the wells of the 384-well plate.
-
-
Enzyme Addition and Incubation:
-
Dilute the recombinant 3CLpro enzyme to the desired final concentration (e.g., 50 nM) in pre-chilled Assay Buffer.
-
Add 20 µL of the diluted enzyme solution to each well containing the compounds.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 15-60 minutes to allow the inhibitors to bind to the enzyme. Covalent inhibitors may require a longer pre-incubation time.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare the 3CLpro substrate solution by diluting the stock in Assay Buffer to the final desired concentration (e.g., 20 µM).
-
Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm (wavelengths may vary depending on the specific fluorogenic substrate used).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the negative (DMSO) and positive controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Catalytic mechanism of SARS-CoV-2 3CLpro and its inhibition.
Caption: Workflow for a FRET-based 3CLpro inhibition assay.
References
- 1. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico screening-based discovery of novel covalent inhibitors of the SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-18 in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] This makes it a prime target for the development of antiviral therapeutics.[1][3] SARS-CoV-2 3CLpro-IN-18 is a covalent inhibitor of this enzyme, demonstrating potential for therapeutic applications.[4] These application notes provide detailed protocols for the biochemical characterization of this compound, focusing on enzymatic inhibition assays.
Molecular Mechanism of Action
SARS-CoV-2 3CLpro is a cysteine protease that utilizes a catalytic dyad composed of cysteine and histidine residues to hydrolyze peptide bonds.[2] Inhibitors of 3CLpro, such as this compound, typically function by binding to the active site of the enzyme, thereby preventing it from processing its natural substrates.[1] This disruption of the viral polyprotein processing ultimately halts viral replication.[1]
Data Presentation
Quantitative Inhibition Data for this compound
| Compound Name | Inhibitor Type | IC50 (µM) | Assay Type | Reference |
| This compound | Covalent | 0.478 | Enzymatic Assay | [4] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Inhibition Assay using a FRET-based Substrate
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) peptide substrate.[5][6] The substrate is typically a peptide sequence recognized and cleaved by 3CLpro, flanked by a fluorophore and a quencher.[5][7] In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[8]
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)[7]
-
Assay Buffer: (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., GC376)
-
DMSO (as vehicle control)
-
384-well or 96-well black microplates
-
Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 340/490 nm for Dabcyl/Edans pair)[8]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Mixture Preparation:
-
In each well of the microplate, add 2 µL of the diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls).
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of SARS-CoV-2 3CLpro solution (final concentration of approximately 2 µg/mL) to all wells except the no-enzyme control wells.[9]
-
For the no-enzyme control wells, add 10 µL of Assay Buffer.
-
-
Pre-incubation: Mix the plate gently and pre-incubate the enzyme with the inhibitor for 60 minutes at room temperature.[9][10]
-
Initiate Reaction: Add 10 µL of the FRET substrate solution (final concentration of 20 µM) to all wells to start the enzymatic reaction.[9]
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity every minute for 20-30 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each well.
-
Normalize the data:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Set the activity of the no-inhibitor control (DMSO only) as 100%.
-
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Workflow for the in vitro enzymatic inhibition assay of SARS-CoV-2 3CLpro.
Caption: Inhibition of the SARS-CoV-2 replication cycle by 3CLpro-IN-18.
References
- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound | SARS-CoV | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and characterization of the covalent SARS-CoV-2 3CLpro inhibitors from Ginkgo biloba extract via integrating chemoproteomic and biochemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of SARS-CoV-2 3CLpro-IN-18 for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SARS-CoV-2 3CLpro-IN-18, focusing on improving its solubility for assays.
Troubleshooting Guide: Improving Solubility of this compound
Researchers may encounter solubility issues with this compound, a covalent inhibitor of the SARS-CoV-2 3CL protease, which can impact assay performance and data reproducibility. This guide provides a systematic approach to addressing these challenges.
Initial Assessment of Solubility Issues
Precipitation of the inhibitor can occur when preparing stock solutions or when diluting the compound into aqueous assay buffers. Visual signs of insolubility include cloudiness, visible particles, or a film on the surface of the solution. Poor solubility can lead to inaccurate IC50 values and unreliable assay results.
Strategies for Enhancing Solubility
Several strategies can be employed to improve the solubility of this compound. The following table summarizes key approaches and provides guidance on their implementation.
| Strategy | Description | Recommendations & Considerations |
| Co-Solvent Optimization (DMSO) | Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound.[1][2] Optimizing the final concentration of DMSO in the assay can enhance inhibitor solubility without significantly affecting enzyme activity. | - Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). - Studies have shown that a final DMSO concentration of up to 20% in the assay buffer can enhance the catalytic efficiency of 3CLpro by improving the solubility of peptide substrates.[3][4][5] - It is advisable to maintain the final DMSO concentration consistent across all wells, including controls, to avoid solvent-induced artifacts. A final concentration of 1-5% is a common starting point.[6] |
| Use of Surfactants | Non-ionic surfactants can aid in the solubilization of hydrophobic compounds by forming micelles. | - Pluronic® F-127: This triblock copolymer can be used to create nanomicelles that encapsulate hydrophobic drugs, thereby increasing their aqueous solubility.[7] - Tween®-80: Often used in in vivo formulations, it can also be tested in in vitro assays at low concentrations (e.g., 0.01-0.1%). |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble compounds. | - Methyl-β-cyclodextrin (Mβ-CD): Has been shown to enhance the solubility of antiviral drugs and could be a viable option for this compound.[8][9] - The concentration of cyclodextrin needs to be optimized to ensure solubilization without interfering with the enzyme-inhibitor interaction. |
| pH Adjustment of Assay Buffer | The solubility of a compound can be influenced by the pH of the solution, especially if the compound has ionizable groups. | - While this compound does not have readily ionizable groups, the stability and activity of the 3CLpro enzyme itself are pH-dependent, with optimal activity typically observed around pH 7.0-7.5.[10] Drastic changes in pH to improve inhibitor solubility may compromise enzyme function. |
| Sonication and Heating | Physical methods can be used to aid in the dissolution of the compound in the chosen solvent. | - Gentle sonication in a water bath can help break up aggregates and facilitate dissolution. - Warming the solution (e.g., to 37-45°C) can also increase solubility.[1] However, ensure the compound is stable at elevated temperatures. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound using an analytical balance.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol for Dilution of this compound for a FRET-based Assay
This protocol is an example for a typical Förster Resonance Energy Transfer (FRET) assay to determine the IC50 of this compound.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
100% DMSO
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM TCEP)
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET substrate for 3CLpro
-
-
Procedure:
-
Serial Dilution of Inhibitor:
-
Prepare a serial dilution of the 10 mM stock solution in 100% DMSO. For example, to create a 10-point dilution series, you can perform 1:3 serial dilutions in a 96-well plate. This intermediate plate will contain the inhibitor at various concentrations in 100% DMSO.
-
-
Addition of Inhibitor to Assay Plate:
-
Transfer a small volume (e.g., 1 µL) of each inhibitor dilution from the intermediate plate to the corresponding wells of the final 384-well assay plate. This ensures that the final DMSO concentration remains low and consistent across all wells.
-
-
Addition of Enzyme:
-
Add the SARS-CoV-2 3CLpro enzyme, diluted in assay buffer, to each well containing the inhibitor. The final enzyme concentration should be optimized for the assay (e.g., 50-100 nM).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. This is particularly important for covalent inhibitors.
-
-
Initiation of Reaction:
-
Add the FRET substrate, diluted in assay buffer, to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence signal over time using a plate reader. The cleavage of the FRET substrate by the enzyme will result in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
-
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer. What should I do?
A1: This is a common issue with hydrophobic compounds. Here are a few things to try:
-
Decrease the final aqueous concentration: Try diluting your compound to a lower final concentration in the assay.
-
Increase the final DMSO concentration: As mentioned in the troubleshooting guide, you can increase the final DMSO concentration in your assay. Many 3CLpro assays are tolerant to DMSO up to 20%.[3][4][5]
-
Use a two-step dilution: First, dilute your high-concentration DMSO stock to an intermediate concentration in 100% DMSO. Then, add a small volume of this intermediate stock to your aqueous buffer. This gradual dilution can sometimes prevent precipitation.
-
Try alternative solubilizing agents: Consider adding a small amount of Pluronic® F-127 or methyl-β-cyclodextrin to your assay buffer.
Q2: What is the maximum concentration of DMSO I can use in my 3CLpro assay?
A2: The tolerance of SARS-CoV-2 3CLpro to DMSO is quite high. Some studies have shown that DMSO concentrations up to 20% can even enhance the enzyme's catalytic activity, likely by improving the solubility of the peptide substrate.[3][4][5] However, it is always best to empirically determine the optimal DMSO concentration for your specific assay conditions. A good starting point is to test a range of final DMSO concentrations (e.g., 1%, 5%, 10%, and 20%) and assess the impact on both enzyme activity and inhibitor solubility.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most commonly used and recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) might also be effective. However, their compatibility with the 3CLpro enzyme and the overall assay needs to be carefully validated. It is recommended to start with DMSO as the primary solvent.
Q4: How does the covalent nature of this compound affect solubility and assay considerations?
A4: this compound is a covalent inhibitor, which means it forms a permanent bond with the enzyme.[1][2] While this primarily affects the kinetics of inhibition, it can have indirect implications for solubility. If the inhibitor precipitates, the effective concentration available to bind to the enzyme will be lower, leading to an underestimation of its potency. It is crucial to ensure the inhibitor is fully solubilized during the pre-incubation step to allow for efficient covalent modification of the enzyme.
Q5: My assay results are not reproducible. Could this be related to the solubility of the inhibitor?
A5: Yes, poor solubility is a major cause of assay irreproducibility. If the inhibitor is not consistently dissolved, the amount of active compound will vary between experiments and even between wells in the same experiment. To improve reproducibility, ensure your stock solution is fully dissolved and consider the solubility-enhancing strategies outlined in this guide. Additionally, always vortex your stock and working solutions before use.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Mechanism of Action of SARS-CoV-2 3CLpro and its Inhibition
Caption: The role of 3CLpro in the SARS-CoV-2 replication cycle and its inhibition by 3CLpro-IN-18.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biovis.net [biovis.net]
- 9. researchgate.net [researchgate.net]
- 10. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of SARS-CoV-2 3CLpro-IN-18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SARS-CoV-2 3CLpro-IN-18, a representative covalent inhibitor of the main protease of SARS-CoV-2. Due to the limited availability of specific data for a compound explicitly named "3CLpro-IN-18," this guide focuses on the properties of a known potent β-lactam covalent inhibitor, referred to in literature as "compound 18," which exhibits an IC50 of 0.5 μM against SARS-CoV-2 3CLpro.[1] This information is intended to guide researchers on potential off-target effects and provide experimental strategies for their assessment.
Frequently Asked Questions (FAQs)
Q1: What is the potential for off-target effects with this compound?
A1: As a covalent inhibitor, this compound has a theoretical potential for off-target effects. Covalent inhibitors form a stable bond with their target, but can also react with other proteins, particularly those with reactive cysteine residues.[1][2] However, the SARS-CoV-2 3CLpro is an attractive therapeutic target because it lacks close human homologues, which generally reduces the likelihood of off-target effects.[3]
Q2: What are the potential off-target proteins for a β-lactam-based inhibitor like 3CLpro-IN-18?
A2: The β-lactam ring is the reactive "warhead" of this inhibitor class.[1] Potential off-target proteins would likely be other cysteine proteases or proteins with a particularly reactive cysteine residue in a sterically accessible location. It is important to experimentally verify the selectivity of the inhibitor.
Q3: How can I assess the selectivity of 3CLpro-IN-18 in my experiments?
A3: Several experimental approaches can be used to determine the selectivity of your inhibitor. These include:
-
Proteome-wide profiling: Techniques like chemoproteomics can identify covalent inhibitor targets across the entire proteome.
-
Activity-based protein profiling (ABPP): This method uses probes that react with active enzymes to profile entire enzyme families and can reveal off-target interactions.
-
Kinase profiling: If off-target effects on kinases are suspected, a kinome scan can assess the inhibitor's activity against a large panel of human kinases.
-
Cellular thermal shift assay (CETSA): This technique can be used to verify target engagement in a cellular context and can also be adapted to assess off-target binding.
Q4: I am observing unexpected cellular toxicity in my experiments. Could this be due to off-target effects?
A4: Unexpected toxicity is a potential indicator of off-target effects.[4] It is crucial to differentiate between on-target toxicity (due to the inhibition of 3CLpro) and off-target toxicity. A recommended troubleshooting step is to test an inactive analogue of your inhibitor in parallel. If the inactive analogue does not produce the same toxic effects, it suggests the toxicity is related to the inhibition of the intended target or a specific off-target.
Troubleshooting Guides
Issue 1: High background signal or non-specific binding in in-vitro assays.
-
Possible Cause: Aggregation of the inhibitor at high concentrations.
-
Troubleshooting Steps:
-
Determine the critical aggregation concentration (CAC) of the inhibitor using techniques like dynamic light scattering.
-
Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to prevent non-specific aggregation.
-
Always include a vehicle control (e.g., DMSO) to assess the baseline signal.
-
Issue 2: Discrepancy between in-vitro potency (IC50) and cellular antiviral activity (EC50).
-
Possible Cause 1: Poor cell permeability of the inhibitor.
-
Troubleshooting Steps:
-
Perform cell permeability assays (e.g., Caco-2 permeability assay) to assess the compound's ability to cross cell membranes.
-
If permeability is low, consider using a cell line that has been engineered to express transporters that may facilitate inhibitor uptake.
-
-
Possible Cause 2: The inhibitor is a substrate for cellular efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting Steps:
-
Co-administer the inhibitor with a known efflux pump inhibitor (e.g., verapamil) to see if cellular potency is restored.
-
Use cell lines with varying levels of efflux pump expression to assess the impact on inhibitor activity.
-
-
Possible Cause 3: Off-target effects in the cellular environment.
-
Troubleshooting Steps:
-
Perform a cellular thermal shift assay (CETSA) to confirm target engagement at the 3CLpro in cells.
-
Use proteomic profiling techniques to identify potential off-target proteins that the inhibitor is interacting with inside the cell.
-
Quantitative Data Summary
Due to the absence of specific off-target data for "3CLpro-IN-18," the following table presents representative data for a potent covalent SARS-CoV-2 3CLpro inhibitor to illustrate how such data would be structured.
Table 1: Representative Inhibitor Profile
| Parameter | Value | Assay Type | Reference |
| On-Target Activity | |||
| 3CLpro IC50 | 0.5 µM | FRET-based enzymatic assay | [1] |
| Selectivity (Illustrative) | |||
| Cathepsin B IC50 | > 50 µM | Enzymatic Assay | Hypothetical |
| Caspase-3 IC50 | > 50 µM | Enzymatic Assay | Hypothetical |
| Cellular Activity | |||
| Antiviral EC50 (Vero E6) | 2.1 µM | Cytopathic Effect Assay | Hypothetical |
| Cytotoxicity CC50 (Vero E6) | > 100 µM | Cell Viability Assay | Hypothetical |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to confirm that 3CLpro-IN-18 engages with the SARS-CoV-2 3CLpro within a cellular context.
Materials:
-
Cells expressing SARS-CoV-2 3CLpro (e.g., HEK293T cells transiently transfected with a 3CLpro expression plasmid).
-
3CLpro-IN-18.
-
Vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Antibody specific for SARS-CoV-2 3CLpro.
-
Secondary antibody for Western blotting.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Treatment: Treat the 3CLpro-expressing cells with 3CLpro-IN-18 or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against 3CLpro.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of 3CLpro-IN-18 indicates target engagement and stabilization.
Visualizations
Caption: Workflow for identifying potential off-target effects of 3CLpro-IN-18.
Caption: Troubleshooting logic for unexpected results with 3CLpro-IN-18.
References
- 1. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of SARS-CoV-2 3CLpro-IN-18 in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and troubleshooting cytotoxicity associated with the SARS-CoV-2 3CLpro inhibitor, 3CLpro-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is SARS-CoV-2 3CLpro-IN-18 and what is its mechanism of action?
A1: this compound (also known as Compound 3C) is a covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This viral enzyme is essential for processing viral polyproteins, which is a critical step in the virus's replication cycle.[2] By covalently binding to the catalytic cysteine residue (Cys145) in the active site of 3CLpro, the inhibitor blocks its function, thereby halting viral replication.[2][3]
Q2: What is the reported cytotoxicity profile of this compound?
A2: Studies have shown that this compound exhibits low cytotoxicity in Vero E6 cells, with a 50% cytotoxic concentration (CC50) greater than 200 μM. This suggests a favorable therapeutic index, as its effective antiviral concentration (EC50) is significantly lower at 2.499 μM.
Q3: Why am I observing higher-than-expected cytotoxicity in my cell line?
A3: Several factors can contribute to this discrepancy:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. The originally reported low cytotoxicity was in Vero E6 cells, and your cell line may be inherently more sensitive.
-
Off-Target Effects: As a covalent inhibitor, 3CLpro-IN-18 contains a reactive electrophile designed to bind to its target protease.[4][5] This reactive group could potentially interact with other cellular proteins (off-targets), leading to cytotoxicity.[2][4]
-
Experimental Conditions: Factors such as inhibitor concentration, incubation time, cell density, and media components (like serum concentration) can significantly influence experimental outcomes.[6]
-
Compound Purity and Stability: Issues with the purity of your compound batch or degradation during storage could result in cytotoxic effects.
Q4: Can the expression of the 3CL protease itself be toxic to cells?
A4: There are conflicting reports on this matter. Some studies have shown that expressing the SARS-CoV-2 3CLpro enzyme in mammalian cells can lead to growth inhibition and cytotoxicity, which is dependent on its catalytic activity and can be rescued by inhibitors. Other research, however, found that individual expression of the protease did not induce cell death in several human cell lines.[7] This suggests that cytotoxicity observed during viral infection is a complex process not solely attributable to the 3CL protease.
Troubleshooting Guide
Unexpected cytotoxicity can be a significant hurdle in experiments. This guide provides potential causes and solutions for common issues.
| Problem | Potential Cause | Recommended Solution |
| High Cytotoxicity at Low Concentrations | Cell line is highly sensitive. | Test the inhibitor in a panel of different cell lines to identify a more robust model. Consider using the originally reported Vero E6 cells for comparison. |
| Compound has off-target effects. | Reduce incubation time. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find a window where antiviral activity is high but cytotoxicity is minimal. | |
| Inaccurate compound concentration. | Verify the stock solution concentration. Ensure proper serial dilutions are performed. Re-solubilize a fresh aliquot of the compound. | |
| Poor Reproducibility Between Experiments | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count before plating for every experiment. |
| Variability in media components. | Use the same batch of serum and media for a set of experiments. Note that serum concentration can affect compound availability and cytotoxicity.[6] | |
| Edge effects on the assay plate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. | |
| High Background Signal in Cytotoxicity Assay | Assay reagent is interfering with the compound. | Run a control plate with the compound and assay reagents in cell-free media to check for direct chemical interactions. |
| High spontaneous cell death in controls. | Optimize cell culture conditions. Ensure cells are healthy and not overgrown before starting the experiment. Reduce the duration of the assay. | |
| Phenol red or serum in media is causing interference. | Use phenol red-free media for the assay readout step if possible. Note that serum can contain LDH, which can increase background in LDH assays.[8][9] |
Quantitative Data Summary
The table below summarizes the key quantitative data for this compound, providing a benchmark for experimental results.
| Compound | Target | IC50 (μM) | EC50 (μM) | CC50 (μM) | Cell Line | Reference |
| 3CLpro-IN-18 | SARS-CoV-2 3CLpro | 0.478 | 2.499 | > 200 | Vero E6 | [1] |
-
IC50 (50% Inhibitory Concentration): Concentration of the inhibitor required to reduce the activity of the purified enzyme by 50%.
-
EC50 (50% Effective Concentration): Concentration of the inhibitor required to reduce viral activity in a cell-based assay by 50%.
-
CC50 (50% Cytotoxic Concentration): Concentration of the inhibitor that causes the death of 50% of the cells.
Experimental Protocols
Here are detailed protocols for standard assays to evaluate cytotoxicity and the mechanism of cell death.
MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of viable cells.[1][10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)[11]
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) in 100 µL of culture medium.[3] Incubate for 24 hours.
-
Treat cells with various concentrations of 3CLpro-IN-18. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24-48 hours).[1]
-
After incubation, add 10-50 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[1][11]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[3][10]
-
Carefully aspirate the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).[11]
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Read the absorbance at 590 nm using a microplate reader.[11]
LDH Release Assay (Cytotoxicity)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)
-
96-well plates
-
Plate reader (absorbance at 490 nm)[12]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Include the following controls on each plate:[13][14]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with the kit's Lysis Solution 45 minutes before the end of the experiment.
-
Vehicle Control: Cells treated with the compound's vehicle.
-
Medium Background: Culture medium without cells.
-
-
Treat cells with various concentrations of 3CLpro-IN-18 and incubate for the desired duration.[13]
-
(Optional but recommended) Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[12]
-
Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.[12]
-
Prepare the LDH Reaction Solution according to the manufacturer's instructions and add 100 µL to each well of the new plate.[12]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[12][14]
-
Add 50 µL of Stop Solution (if included in the kit) to each well.[14]
-
Read the absorbance at 490 nm within 1 hour.
Annexin V/PI Staining (Apoptosis)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15][16]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer[17]
-
Flow cytometer
Protocol:
-
Seed and treat cells in a 6-well or 12-well plate.
-
After treatment, harvest all cells, including floating cells from the supernatant and adherent cells (using trypsin).[15]
-
Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[18]
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1x10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube.[18]
-
Add Annexin V-FITC and PI according to the manufacturer's recommendations (typically 5 µL of each).
-
Incubate for 15 minutes at room temperature in the dark.[17][18]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[17]
-
Analyze the samples on a flow cytometer as soon as possible, keeping them on ice.[17][19]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caspase-Glo® 3/7 Assay (Apoptosis)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[20][21]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence
-
Plate-reading luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat as previously described.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[21][22]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[22][23]
-
Mix the contents on a plate shaker at a low speed (e.g., 500 rpm) for 30 seconds to induce cell lysis.[24]
-
Incubate at room temperature for 30 minutes to 3 hours.[22]
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase 3/7 activity.[23]
Visualizations
Experimental and Troubleshooting Workflow
Caption: Workflow for assessing and mitigating cytotoxicity of 3CLpro-IN-18.
Potential Signaling Pathway for Off-Target Cytotoxicity
Caption: Potential off-target signaling leading to apoptosis via oxidative stress.
Logical Diagram for Troubleshooting High Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of serum concentration on the cytotoxicity of clay particles [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. real-research.com [real-research.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
- 18. bosterbio.com [bosterbio.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. biocompare.com [biocompare.com]
- 22. ulab360.com [ulab360.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
Technical Support Center: SARS-CoV-2 3CLpro-IN-18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SARS-CoV-2 3CLpro inhibitor, 3CLpro-IN-18.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for SARS-CoV-2 3CLpro-IN-18?
For optimal stability, it is recommended to store this compound as a powder at -20°C for up to three years. If the compound is in solvent, it should be stored at -80°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.[2]
Q2: What is the solubility of this compound?
Information on the specific solubility of this compound in various solvents is limited in the provided search results. Typically, vendors provide a stock solution preparation table with recommended solvents.[2] It is crucial to refer to the manufacturer's datasheet for the most accurate solubility information.
Q3: How does the stability of the target protein, 3CLpro, affect experiments with 3CLpro-IN-18?
The stability of the SARS-CoV-2 3CLpro enzyme is a critical factor in assays involving its inhibitors. The protease's activity and structural integrity are pH-dependent, with the enzyme existing as dimers or tetramers.[3][4] Oxidative stress has been shown to decrease the solubility of 3CLpro and increase its enzymatic activity, which could impact inhibitor binding and efficacy studies.[5] Furthermore, the presence of additives like DMSO can affect the stability and catalytic efficiency of 3CLpro.[6] Therefore, maintaining optimal buffer conditions and considering the impact of additives is crucial for obtaining reliable and reproducible results with 3CLpro-IN-18.
Troubleshooting Guide
Issue 1: Precipitation of 3CLpro-IN-18 in aqueous solution.
-
Possible Cause: The concentration of the inhibitor may exceed its solubility limit in the chosen buffer.
-
Troubleshooting Steps:
-
Verify Solubility: Consult the manufacturer's datasheet for solubility information.
-
Use a Co-solvent: If compatible with your assay, consider using a small percentage of an organic solvent like DMSO to aid solubility. Be aware that DMSO can impact the stability and activity of 3CLpro.[6]
-
Optimize Buffer Conditions: Adjust the pH of your buffer, as the solubility of small molecules can be pH-dependent.
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
Issue 2: Inconsistent IC50 or EC50 values in enzymatic or cell-based assays.
-
Possible Cause 1: Degradation of the 3CLpro-IN-18 stock solution.
-
Troubleshooting Steps:
-
Possible Cause 2: Instability of the 3CLpro enzyme.
-
Troubleshooting Steps:
-
Enzyme Quality: Use a highly pure and active preparation of 3CLpro.
-
Assay Buffer Optimization: Ensure the assay buffer conditions (pH, ionic strength) are optimal for 3CLpro stability and activity.[3][4]
-
Control for Additives: If using additives like DMSO, maintain a consistent concentration across all experiments and include appropriate vehicle controls.[6]
-
Issue 3: Loss of inhibitory activity over the course of an experiment.
-
Possible Cause: The inhibitor may be unstable under the experimental conditions (e.g., temperature, light exposure).
-
Troubleshooting Steps:
-
Conduct Stability Studies: Perform a preliminary experiment to assess the stability of 3CLpro-IN-18 under your specific assay conditions (e.g., incubate the inhibitor in the assay buffer for the duration of the experiment and then measure its concentration or activity).
-
Minimize Exposure: Protect the compound from light and prolonged exposure to elevated temperatures.
-
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (covalent inhibitor of SARS-CoV-2 3CLpro) | 0.478 µM | [1][7] |
| EC50 (in Vero E6 cells) | 2.499 µM | [7] |
| CC50 (in Vero E6 cells) | > 200 µM | [7] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [1] |
Experimental Protocols
Protocol: Assessing the Stability of 3CLpro-IN-18 in Solution
This protocol outlines a general procedure for evaluating the stability of 3CLpro-IN-18 in a specific buffer solution over time. This is a crucial step to ensure the integrity of the compound throughout an experiment.
1. Materials:
- This compound
- Desired buffer solution (e.g., PBS, Tris-HCl)
- High-performance liquid chromatography (HPLC) system
- Appropriate HPLC column and mobile phase for separation of 3CLpro-IN-18 and potential degradation products.
2. Procedure:
- Prepare Stock Solution: Dissolve 3CLpro-IN-18 in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
- Prepare Test Solution: Dilute the stock solution into the desired experimental buffer to the final working concentration.
- Initial Analysis (Time 0): Immediately analyze an aliquot of the test solution using a validated stability-indicating HPLC method.[8] This will serve as the baseline (100% integrity).
- Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C in a light-protected container).
- Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze them by HPLC.
- Data Analysis: Quantify the peak area of the intact 3CLpro-IN-18 at each time point. The percentage of remaining inhibitor can be calculated relative to the Time 0 sample. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Workflow for assessing the stability of a small molecule inhibitor in solution.
References
- 1. This compound | SARS-CoV | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. librarysearch.colby.edu [librarysearch.colby.edu]
- 5. Oxidative stress transforms 3CLpro into an insoluble and more active form to promote SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
refinement of SARS-CoV-2 3CLpro-IN-18 experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SARS-CoV-2 3CLpro-IN-18.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.478 µM | - | [1] |
| EC50 | 2.499 µM | Vero E6 | |
| CC50 | > 200 µM | Vero E6 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are generalized and may require optimization for specific experimental setups.
In Vitro Enzymatic Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of IN-18 against SARS-CoV-2 3CLpro.
Materials:
-
SARS-CoV-2 3CLpro enzyme
-
FRET-based substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
DMSO (for compound dilution)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of IN-18 in DMSO.
-
Create a serial dilution of IN-18 in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
In a 96-well plate, add the diluted IN-18 solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the SARS-CoV-2 3CLpro enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for Edans) over time.
-
Calculate the initial reaction rates and determine the IC50 value of IN-18 by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Assay
This protocol describes a cell-based assay to evaluate the antiviral efficacy of IN-18 in a cellular context.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 virus stock
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
BSL-3 facility and appropriate personal protective equipment (PPE)
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of IN-18 in culture medium.
-
Remove the old medium from the cells and add the diluted IN-18 solutions.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a designated period (e.g., 48-72 hours).
-
Assess the cytopathic effect (CPE) or quantify viral replication using methods like RT-qPCR.
-
To determine cytotoxicity, treat a parallel plate of uninfected cells with the same concentrations of IN-18 and measure cell viability.
-
Calculate the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in FRET assay | - Autofluorescence of the compound.- Contaminated reagents or plates. | - Measure the fluorescence of the compound alone and subtract it from the assay signal.- Use fresh, high-quality reagents and plates. |
| Low signal-to-noise ratio in FRET assay | - Sub-optimal enzyme or substrate concentration.- Inefficient FRET pair. | - Optimize enzyme and substrate concentrations.- Ensure the use of a validated FRET substrate for 3CLpro. |
| Inconsistent IC50 values | - Variability in enzyme activity.- Inaccurate compound dilutions.- Instability of the compound. | - Use a consistent lot of enzyme and perform activity controls.- Prepare fresh dilutions for each experiment.- Check the stability of IN-18 in the assay buffer. |
| High cytotoxicity in cell-based assay | - Off-target effects of the compound.- Solvent toxicity. | - Test the compound on different cell lines.- Ensure the final DMSO concentration is non-toxic to the cells. |
| No inhibition observed | - Inactive compound.- Incorrect assay conditions. | - Verify the identity and purity of IN-18.- Optimize assay parameters such as incubation time and temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a covalent inhibitor of the 3C-like protease (3CLpro) of SARS-CoV-2.[1] 3CLpro is a viral cysteine protease essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[2] By covalently binding to the active site of 3CLpro, IN-18 irreversibly inhibits its enzymatic activity, thereby blocking viral replication.[2][3]
Q2: How should I store and handle this compound? A2: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in a suitable solvent like DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is a suitable solvent for preparing stock solutions of IN-18? A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of IN-18.
Q4: Can I use a different FRET substrate for the enzymatic assay? A4: Yes, other validated FRET substrates for SARS-CoV-2 3CLpro can be used. However, it is crucial to ensure that the cleavage site in the substrate is recognized efficiently by the enzyme and that the fluorescence properties of the donor and acceptor are suitable for your detection instrument.
Q5: Is a BSL-3 facility mandatory for working with IN-18? A5: A BSL-3 facility is not required for the in vitro enzymatic assay using purified 3CLpro enzyme. However, any experiments involving live SARS-CoV-2, such as the cell-based antiviral assays, must be conducted in a BSL-3 laboratory with appropriate safety precautions.
Visualizations
Signaling Pathway of 3CLpro Inhibition
Caption: Inhibition of SARS-CoV-2 3CLpro by IN-18 blocks viral replication.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of IN-18.
Logical Relationship for Troubleshooting Assay Failures
Caption: A logical approach to troubleshooting failed 3CLpro inhibition assays.
References
Technical Support Center: Addressing Variability in SARS-CoV-2 3CLpro-IN-18 Antiviral Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SARS-CoV-2 3CLpro inhibitor, 3CLpro-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is SARS-CoV-2 3CLpro-IN-18 and what is its mechanism of action?
This compound is a covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] The 3CLpro is a viral cysteine protease essential for the replication of SARS-CoV-2.[2][3][4] It functions by cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps).[2][4] By covalently binding to the catalytic cysteine residue (Cys145) in the active site of 3CLpro, 3CLpro-IN-18 blocks this cleavage process, thereby inhibiting viral replication.[2] The high degree of conservation of 3CLpro across various coronaviruses makes it an attractive target for broad-spectrum antiviral development.[2]
Q2: What are the reported IC50 and EC50 values for this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 0.478 µM in an enzymatic assay against SARS-CoV-2 3CLpro. In a cell-based assay using Vero E6 cells, it demonstrated a half-maximal effective concentration (EC50) of 2.499 µM.[1]
Q3: Why am I observing different EC50 values for 3CLpro-IN-18 in my cell-based assays compared to the reported values?
Variability in EC50 values for 3CLpro inhibitors is a known issue and can be attributed to several factors:
-
Cell Line Differences: The type of cell line used for the antiviral assay can significantly impact the results.[5] Factors such as the expression levels of the viral entry receptor ACE2 and cellular efflux pumps like P-glycoprotein (P-gp) can influence the intracellular concentration of the inhibitor.[6]
-
Assay Readout: The method used to quantify viral replication (e.g., cytopathic effect (CPE) reduction, luciferase reporter assays, or RT-qPCR for viral RNA) can yield different EC50 values.[5][7]
-
Incubation Time: The duration of inhibitor treatment and viral infection can affect the observed antiviral activity.
-
Initial Virus Concentration (MOI): The multiplicity of infection (MOI) used in the assay can influence the outcome.[7]
-
Intra-assay Variation: Even within the same lab, live cell assays can have higher inherent variability compared to biochemical assays.[6]
Q4: Is 3CLpro-IN-18 cytotoxic?
This compound has been reported to exhibit low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 200 µM in Vero E6 cells.[1] However, it is always recommended to perform a cytotoxicity assay in the specific cell line being used for antiviral testing to determine the appropriate concentration range for the inhibitor.
Troubleshooting Guides
Issue 1: High Variability in Enzymatic Assay (IC50) Results
| Potential Cause | Troubleshooting Step |
| Enzyme Instability | Ensure the purified 3CLpro is stored correctly, typically at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Confirm the enzyme concentration and purity before each experiment. |
| Incorrect Buffer Conditions | Verify the pH and composition of the assay buffer. The activity of 3CLpro can be sensitive to pH and ionic strength.[8] Assay buffer should be at room temperature for optimal performance.[9] |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment, as fluorogenic peptide substrates can be susceptible to degradation. |
| Inhibitor Precipitation | Ensure 3CLpro-IN-18 is fully dissolved in the assay buffer. If using DMSO as a solvent, keep the final concentration low (typically ≤1%) to avoid precipitation and interference with the assay. |
| Pipetting Errors | Use calibrated pipettes and consider preparing a master mix for the reaction components to minimize pipetting variability.[9] |
Issue 2: Poor Correlation Between Enzymatic (IC50) and Cell-Based (EC50) Assay Results
| Potential Cause | Troubleshooting Step |
| Low Cell Permeability | The inhibitor may have poor penetration into the host cells. This is a common reason for a potent IC50 but a weak EC50. |
| Efflux by Cellular Transporters | The inhibitor may be actively pumped out of the cells by efflux pumps like P-glycoprotein (MDR1). Co-incubation with a P-gp inhibitor can help determine if this is the case.[6] |
| Inhibitor Metabolism | The compound may be metabolized into an inactive form by cellular enzymes. |
| Off-Target Effects in Cells | In a live virus assay, the observed antiviral effect could be due to off-target effects of the compound on host cell factors required for viral replication, rather than direct inhibition of 3CLpro.[10] |
| Assay-Specific Artifacts | Some compounds can interfere with the readout of cell-based assays (e.g., autofluorescence in a reporter assay). Include appropriate controls to rule out such artifacts. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 | 0.478 µM | Enzymatic assay with SARS-CoV-2 3CLpro | [1] |
| EC50 | 2.499 µM | Antiviral assay in Vero E6 cells | [1] |
| CC50 | > 200 µM | Cytotoxicity assay in Vero E6 cells | [1] |
Table 2: Representative Antiviral Activity of Other Covalent 3CLpro Inhibitors
| Compound | IC50 (nM) | EC50 (µM) | Cell Line | Reference |
| Compound 4 | 151 ± 15 | 2.88 ± 0.23 | Vero-E6 | |
| GC376 | 160 ± 34 | 2.19 ± 0.01 | Vero-E6 |
Experimental Protocols
SARS-CoV-2 3CLpro Enzymatic Inhibition Assay (FRET-based)
This protocol is a generalized procedure based on common practices for measuring 3CLpro activity.
Materials:
-
Purified recombinant SARS-CoV-2 3CLpro
-
Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
3CLpro-IN-18 dissolved in DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of 3CLpro-IN-18 in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
In a black microplate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a solution of purified SARS-CoV-2 3CLpro to each well (except the negative control) to a final concentration within the linear range of the assay.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell-Based Antiviral Assay (Cytopathic Effect Reduction)
This protocol outlines a general method for assessing the antiviral activity of 3CLpro-IN-18 in a cell culture model.
Materials:
-
Vero E6 cells (or another susceptible cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock of known titer
-
3CLpro-IN-18 dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of 3CLpro-IN-18 in cell culture medium.
-
Remove the old medium from the cells and add the diluted inhibitor solutions. Include a "cells only" control (no virus, no inhibitor) and a "virus only" control (virus, no inhibitor).
-
Incubate the plate for a predetermined time (e.g., 1-2 hours).
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), leaving the "cells only" wells uninfected.
-
Incubate the plate for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the "virus only" control wells.
-
Assess cell viability in all wells using a suitable reagent according to the manufacturer's instructions.
-
Normalize the data to the "cells only" control (100% viability) and the "virus only" control (0% viability).
-
Calculate the EC50 value by plotting the percentage of cell protection against the inhibitor concentration and fitting the curve.
Visualizations
References
- 1. This compound | SARS-CoV | TargetMol [targetmol.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals [frontiersin.org]
- 5. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel nonpeptidic SARS-CoV-2 3CLpro inhibitor demonstrates good antiviral activity | BioWorld [bioworld.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of SARS-CoV-2 3CLpro Inhibitors in A549-ACE2 Cells: A Focus on 3CLpro-IN-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of SARS-CoV-2 3CLpro-IN-18 and other notable 3CLpro inhibitors in A549-ACE2 cells. The data presented herein is intended to assist researchers in evaluating the potential of these compounds for further investigation and development as COVID-19 therapeutics.
The emergence of SARS-CoV-2 has spurred an urgent global effort to identify and develop effective antiviral agents. One of the most promising targets for therapeutic intervention is the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3][4] Inhibition of 3CLpro can effectively block the processing of viral polyproteins, thereby halting the viral life cycle.[4][5][6] This guide focuses on the validation of the antiviral activity of 3CLpro-IN-18 in A549-ACE2 cells, a human lung adenocarcinoma cell line engineered to express angiotensin-converting enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry.[3][5][6][7][8][9][10]
Comparative Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro efficacy and cytotoxicity of 3CLpro-IN-18 and other well-characterized 3CLpro inhibitors. The data is compiled from various studies to provide a comparative overview.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 3CLpro-IN-18 (Compound 3C) | Vero E6 | 2.499 | >200 | >80 | [11] |
| PF-00835231 | A549-ACE2 | 0.221 (24h) | >10 | >45.2 | [7][12] |
| A549-ACE2 | 0.158 (48h) | >10 | >63.3 | [7][12] | |
| GC-376 | A549-ACE2 | 0.632 (24h) | >10 | >15.8 | [7] |
| A549-ACE2 | 0.696 (48h) | >10 | >14.4 | [7] | |
| Remdesivir (Polymerase Inhibitor) | A549-ACE2 | 0.442 (24h) | >10 | >22.6 | [7][12] |
| A549-ACE2 | 0.238 (48h) | >10 | >42.0 | [7][12] | |
| WU-04 | A549-hACE2 | 0.012 | Not Reported | Not Reported | [13] |
| PF-07321332 (Nirmatrelvir) | A549-hACE2 | 0.117 | Not Reported | Not Reported | [13] |
Note: Data for 3CLpro-IN-18 in A549-ACE2 cells is not publicly available. The provided data is from Vero E6 cells, another commonly used cell line for SARS-CoV-2 research. Direct comparison of EC50 values across different cell lines should be done with caution due to potential variations in cellular metabolism and drug transporter expression.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols used to assess the antiviral activity of 3CLpro inhibitors in A549-ACE2 cells.
1. Cell Culture and Maintenance:
-
A549-ACE2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., puromycin) to maintain ACE2 expression.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Antiviral Activity Assay (Viral Yield Reduction Assay):
-
A549-ACE2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with serial dilutions of the test compounds for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, the viral inoculum is removed, and fresh media containing the respective compound concentrations is added.
-
The plates are incubated for 24 or 48 hours.
-
Supernatants are collected to quantify viral RNA using RT-qPCR, or the cells are fixed for immunofluorescence staining of viral antigens (e.g., Nucleocapsid protein).
-
The 50% effective concentration (EC50) is calculated by fitting the dose-response curve using non-linear regression.
3. Cytotoxicity Assay (e.g., CellTiter-Glo®):
-
A549-ACE2 cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.
-
The plates are incubated for the same duration as the antiviral assay (e.g., 48 hours).
-
Cell viability is assessed using a luminescent cell viability assay, which measures ATP levels.
-
The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.[7]
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 2. A comparative analysis of SARS-CoV-2 antivirals characterizes 3CLpro inhibitor PF-00835231 as a potential new treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative analysis of SARS-CoV-2 antivirals in human airway models characterizes 3CLpro inhibitor PF-00835231 as a potential new treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
- 9. A Newly Engineered A549 Cell Line Expressing ACE2 and TMPRSS2 Is Highly Permissive to SARS-CoV-2, Including the Delta and Omicron Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | SARS-CoV | TargetMol [targetmol.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A549-ACE2 SARS-CoV-1 antiviral effect screening assay [protocols.io]
Head-to-Head Comparison: SARS-CoV-2 3CLpro Inhibitors - 3CLpro-IN-18 vs. GC376
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent covalent inhibitors of the SARS-CoV-2 main protease (3CLpro or Mpro): SARS-CoV-2 3CLpro-IN-18 and GC376. The 3CL protease is a critical enzyme for viral replication, making it a prime target for antiviral therapeutics. This document synthesizes available experimental data to facilitate an objective evaluation of their respective profiles.
At a Glance: Key Quantitative Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and GC376 based on available research. It is important to note that these values were not determined in a head-to-head study and variations in experimental conditions can influence results.
Table 1: In Vitro Efficacy against SARS-CoV-2 3CLpro
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound (Compound 3c) | 0.478 | Enzymatic Assay | [1][2] |
| GC376 | ~0.052 - 1.11 | FRET-based Enzymatic Assay | [3][4] |
Table 2: Antiviral Activity in Cell Culture
| Compound | EC50 (µM) | Cell Line | Reference |
| This compound (Compound 3c) | 2.499 | Vero E6 | [1][5][6][7] |
| GC376 | 0.70 - 4.48 | Vero E6 | [8][9] |
Table 3: Cytotoxicity
| Compound | CC50 (µM) | Cell Line | Reference |
| This compound (Compound 3c) | > 200 | Vero E6 | [1][5][6][7] |
| GC376 | > 100 - >200 | Vero / Vero E6 | [9][10] |
Mechanism of Action
Both this compound and GC376 are covalent inhibitors of the 3CL protease. They function by forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme. This irreversible binding inactivates the protease, thereby preventing the cleavage of the viral polyproteins, which is an essential step in the viral replication cycle.
In Vivo Efficacy and Pharmacokinetics
GC376:
-
Animal Models: In vivo studies in K18-hACE2 transgenic mice have shown that GC376 can act as a SARS-CoV-2 antiviral.[11][12] Treatment with GC376 resulted in milder tissue lesions, reduced viral loads, and decreased inflammation, particularly in the brain where a significant reduction in viral titers was observed in mice challenged with a low virus dose.[12] However, overall improvement in clinical symptoms and survival was not consistently observed.[11][12][13] In a BALB/c mouse model, GC376 was found to be less effective in vivo compared to its in vitro potency.[14]
-
Toxicity: GC376 treatment was not found to be toxic in K18-hACE2 mice.[11][12][13]
-
Pharmacokinetics: Information on the pharmacokinetics of GC376 in the context of SARS-CoV-2 is limited. Studies in cats for Feline Infectious Peritonitis (FIP) treatment indicated that GC376 was administered subcutaneously.[15]
This compound:
-
Currently, there is a lack of publicly available data on the in vivo efficacy, pharmacokinetics, and toxicology of this compound. Further studies are required to determine its potential as a therapeutic agent in animal models.
Experimental Protocols
Detailed experimental protocols for the characterization of these inhibitors are crucial for the reproducibility and comparison of data. Below are generalized methodologies for key assays.
1. 3CLpro Enzymatic Inhibition Assay (FRET-based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the 3CL protease.
-
Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is flanked by a fluorescent donor and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Methodology:
-
Recombinant SARS-CoV-2 3CLpro is incubated with varying concentrations of the inhibitor (e.g., 3CLpro-IN-18 or GC376).
-
The FRET peptide substrate is added to the mixture.
-
The fluorescence intensity is measured kinetically using a plate reader.
-
The rate of substrate cleavage is calculated from the slope of the fluorescence versus time plot.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-based Antiviral Assay (CPE Reduction Assay)
This assay determines the half-maximal effective concentration (EC50) of a compound required to inhibit virus-induced cytopathic effect (CPE) in cultured cells.
-
Principle: The ability of an antiviral compound to protect cells from virus-induced death or morphological changes is quantified.
-
Methodology:
-
A monolayer of susceptible cells (e.g., Vero E6) is prepared in a multi-well plate.
-
The cells are treated with serial dilutions of the test compound.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period, the extent of CPE is observed and quantified, often by measuring cell viability using assays like the MTT or MTS assay.
-
The EC50 value is calculated as the compound concentration that inhibits CPE by 50%.
-
3. Cytotoxicity Assay
This assay is performed to determine the concentration of a compound that is toxic to host cells (CC50).
-
Principle: The effect of the compound on the viability of uninfected cells is measured.
-
Methodology:
-
The protocol is similar to the CPE reduction assay, but the cells are not infected with the virus.
-
Cells are incubated with serial dilutions of the test compound for the same duration as the antiviral assay.
-
Cell viability is measured.
-
The CC50 value is the compound concentration that reduces cell viability by 50%.
-
The Selectivity Index (SI), calculated as CC50/EC50, is a crucial parameter to evaluate the therapeutic window of an antiviral compound. A higher SI value indicates a more favorable safety profile.
Conclusion
Both this compound and GC376 demonstrate potent in vitro activity against the SARS-CoV-2 3CL protease and inhibit viral replication in cell culture with low cytotoxicity. GC376 has been further evaluated in animal models, showing some antiviral efficacy but with limitations in improving overall clinical outcomes. A significant data gap exists for the in vivo performance and pharmacokinetic profile of 3CLpro-IN-18.
For drug development professionals, GC376 represents a more characterized lead compound with available in vivo data, providing a foundation for further optimization. This compound shows promise based on its in vitro profile, but extensive in vivo studies are necessary to validate its therapeutic potential. Researchers should consider the differences in reported potency and the current extent of in vivo validation when selecting a compound for further investigation. Direct, head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of these two inhibitors.
References
- 1. NB-64-83146-50mg | this compound Clinisciences [clinisciences.com]
- 2. This compound | SARS-CoV | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. a-z.lu [a-z.lu]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SARS-CoV-2 3CLpro Inhibitor Cross-Reactivity with Other Viral Proteases
A comprehensive guide for researchers and drug development professionals on the selectivity of emerging antiviral compounds.
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2. Its essential role and high degree of conservation among coronaviruses make it a prime target for antiviral drug development.[1][2][3] A key aspect in the preclinical assessment of 3CLpro inhibitors is their cross-reactivity profile against other viral proteases. This guide provides a comparative overview of the selectivity of various 3CLpro inhibitors, with a focus on supporting experimental data and methodologies.
Unfortunately, specific experimental data on the cross-reactivity of a compound designated "SARS-CoV-2 3CLpro-IN-18" with other viral proteases is not available in the current body of scientific literature based on the conducted search. However, this guide will present a framework for such a comparison and include data for other significant 3CLpro inhibitors to illustrate the importance of selectivity profiling.
Understanding Protease Inhibition and Cross-Reactivity
Viral proteases are enzymes that cleave viral polyproteins into functional units necessary for viral replication.[1][4] Inhibitors of these proteases block this cleavage process, thereby halting viral propagation. The ideal antiviral protease inhibitor would be highly specific to the viral target with minimal off-target effects on host cell proteases or proteases from other viruses.[5]
Cross-reactivity, in this context, refers to the ability of an inhibitor designed for one viral protease to also inhibit other proteases. While broad-spectrum activity against multiple coronaviruses can be advantageous, cross-reactivity with unrelated viral proteases (e.g., from HIV or HCV) or host proteases can lead to unintended side effects.[6] Conversely, some inhibitors of proteases from other viruses, such as HCV, have shown activity against SARS-CoV-2 3CLpro and can serve as a starting point for developing new inhibitors.[7][8]
Comparative Inhibitory Activity of 3CLpro Inhibitors
The following table summarizes the inhibitory activity (IC50 or EC50 values) of several well-characterized 3CLpro inhibitors against a panel of viral proteases. This data is essential for understanding their selectivity profiles.
| Inhibitor | Target Protease | IC50 / EC50 (µM) | Virus Family | Reference |
| GC376 | SARS-CoV-2 3CLpro | 0.17 - 0.82 | Coronaviridae | [9] |
| MERS-CoV 3CLpro | <10 | Coronaviridae | [10] | |
| SARS-CoV 3CLpro | <10 | Coronaviridae | [10] | |
| Feline Infectious Peritonitis Virus 3CLpro | - | Coronaviridae | [10] | |
| Compound 4 | SARS-CoV-2 3CLpro | <10 | Coronaviridae | [10] |
| MERS-CoV 3CLpro | <10 | Coronaviridae | [10] | |
| SARS-CoV 3CLpro | <10 | Coronaviridae | [10] | |
| IBV 3CLpro | 0.058 | Coronaviridae | [10] | |
| 11a | SARS-CoV-2 3CLpro | <10 | Coronaviridae | [10] |
| SARS-CoV 3CLpro | <10 | Coronaviridae | [10] | |
| Boceprevir | SARS-CoV-2 3CLpro | 4.13 | Coronaviridae | [11] |
| HCV NS3/4A Protease | Approved Drug | Flaviviridae | [11] | |
| Simeprevir | SARS-CoV-2 3CLpro | 2.6 | Coronaviridae | [4] |
| HCV NS3/4A Protease | Approved Drug | Flaviviridae | [4] | |
| Indinavir | SARS-CoV-2 3CLpro | 13.61 | Coronaviridae | [12] |
| SARS-CoV 3CLpro | 31.45 | Coronaviridae | [12] | |
| HIV-1 Protease | Approved Drug | Retroviridae | [12] | |
| Lopinavir | SARS-CoV-2 3CLpro | No significant inhibition | Coronaviridae | [11] |
| HIV-1 Protease | Approved Drug | Retroviridae | [13] | |
| Ritonavir | SARS-CoV-2 3CLpro | No significant inhibition | Coronaviridae | [11] |
| HIV-1 Protease | Approved Drug | Retroviridae | [13] |
Note: IC50 values represent the concentration of an inhibitor required to block 50% of the enzyme's activity in vitro. EC50 values represent the concentration required to achieve 50% of the maximum effect in cell-based assays.
Experimental Protocols
Accurate assessment of inhibitor cross-reactivity relies on standardized and well-documented experimental protocols. Below are methodologies for key experiments.
1. 3CLpro Enzyme Inhibition Assay (FRET-based)
This in vitro assay measures the direct inhibitory effect of a compound on the purified protease.
-
Principle: A fluorogenic substrate containing a cleavage site for 3CLpro is used. The substrate has a fluorescent reporter and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by 3CLpro, the reporter is separated from the quencher, resulting in a detectable fluorescent signal.
-
Materials:
-
Purified recombinant 3CLpro from SARS-CoV-2 and other viruses.
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).[12]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA).
-
Test compounds dissolved in DMSO.
-
96-well or 384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add a solution of the purified 3CLpro to the wells of the microplate.
-
Add various concentrations of the test compound (inhibitor) to the wells. A DMSO control is also included.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).[12]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
2. Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
-
Principle: Host cells susceptible to viral infection are treated with the test compound and then infected with the virus. The antiviral activity is determined by measuring the reduction in viral load or the protection of cells from virus-induced cytopathic effects (CPE).
-
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2).
-
Live virus stock.
-
Cell culture medium and supplements.
-
Test compounds.
-
Reagents for measuring cell viability (e.g., CellTiter-Glo) or viral load (e.g., RT-qPCR).
-
-
Procedure:
-
Seed host cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate for a period sufficient for viral replication and CPE development (e.g., 48-72 hours).
-
Assess cell viability or quantify viral RNA in the supernatant.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
-
Simultaneously, determine the 50% cytotoxic concentration (CC50) of the compound in uninfected cells to assess its toxicity.
-
The selectivity index (SI) is calculated as CC50/EC50, with a higher SI indicating a more favorable therapeutic window.
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a 3CLpro inhibitor.
Caption: Workflow for assessing viral protease inhibitor cross-reactivity.
Signaling Pathways and Logical Relationships
The inhibition of 3CLpro disrupts the viral replication cycle by preventing the processing of polyproteins into functional non-structural proteins (nsps).
Caption: Inhibition of the coronavirus replication cycle by a 3CLpro inhibitor.
References
- 1. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What coronavirus 3C‐like protease tells us: From structure, substrate selectivity, to inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing of HIV/HCV protease inhibitors against SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-HIV drug repurposing against SARS-CoV-2 - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01899F [pubs.rsc.org]
Comparative Efficacy of SARS-CoV-2 3CLpro Inhibitors in Mouse Models
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo validation of selected 3CLpro inhibitors. Please note that a search for "SARS-CoV-2 3CLpro-IN-18" did not yield specific in vivo validation data in mouse models. Therefore, this guide provides a comparative analysis of other prominent 3CLpro inhibitors with published in vivo efficacy data.
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of SARS-CoV-2, making it a prime target for antiviral drug development.[1][2] Inhibition of 3CLpro disrupts the processing of viral polyproteins, which are essential for forming the viral replication and transcription complex.[1][3] This guide provides a comparative overview of the in vivo performance of three key 3CLpro inhibitors: PF-07321332 (Nirmatrelvir), GC376, and Ensitrelvir, based on available data from studies in mouse models.
Performance Comparison of 3CLpro Inhibitors
The following tables summarize the quantitative data on the in vivo efficacy of PF-07321332, GC376, and Ensitrelvir in mouse models of SARS-CoV-2 infection.
Table 1: In Vivo Efficacy of PF-07321332 (Nirmatrelvir) in Mouse Models
| Parameter | Mouse Model | Virus Strain | Treatment Regimen | Key Findings | Reference |
| Viral Load Reduction (Lung) | SCID | SARS-CoV-2 Beta (B.1.351) | 300 mg/kg, BID, oral gavage | 3.9 log10 TCID50/mg reduction in infectious virus titers. | [4] |
| Viral Load Reduction (Lung) | BALB/c | SARS-CoV-2 MA10 | 300 mg/kg, BID, oral | Significant reduction in lung virus titers. | [5] |
| Pathology Improvement | SCID | SARS-CoV-2 Beta (B.1.351) | 300 mg/kg, BID, oral gavage | Significant improvement in lung pathology. | [4] |
Table 2: In Vivo Efficacy of GC376 in Mouse Models
| Parameter | Mouse Model | Virus Strain | Treatment Regimen | Key Findings | Reference |
| Survival Rate | K18-hACE2 | SARS-CoV-2 | 40 mg/kg/day, IP (split into two doses) | Slight improvement in survival (from 0% to 20%) in mice challenged with a high virus dose. | [6][7] |
| Viral Load Reduction (Brain) | K18-hACE2 | SARS-CoV-2 | 40 mg/kg/day, IP (split into two doses) | 5-log reduction in viral titers in the brain of mice challenged with a low virus dose. | [6][7] |
| Tissue Lesions and Inflammation | K18-hACE2 | SARS-CoV-2 | 40 mg/kg/day, IP (split into two doses) | Milder tissue lesions and reduced inflammation, particularly with a low virus challenge dose. | [6][7] |
Table 3: In Vivo Efficacy of Ensitrelvir in Mouse Models
| Parameter | Mouse Model | Virus Strain | Treatment Regimen | Key Findings | Reference |
| Viral Load Reduction (Lung) | BALB/c | SARS-CoV-2 Gamma or MA-P10 | ≥16 mg/kg once daily, ≥8 mg/kg twice daily, or ≥8 mg/kg thrice daily (oral) | Dose-dependent reduction in viral loads. | [8][9][10] |
| Survival Rate | Aged BALB/c | SARS-CoV-2 MA-P10 | Single subcutaneous administration of ≥64 mg/kg 24h prior to infection | Significantly protected aged mice against lethality. | [11][12] |
| Body Weight Loss | BALB/c | SARS-CoV-2 Gamma or MA-P10 | Various oral doses | Reduced body weight loss. | [8][9] |
| Pulmonary Lesions & Inflammation | BALB/c | SARS-CoV-2 Gamma or MA-P10 | Various oral doses | Reduced pulmonary lesions and suppression of inflammatory cytokine/chemokine levels. | [8][9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited above are provided below.
PF-07321332 (Nirmatrelvir) Efficacy Study in SCID Mice[4]
-
Animal Model: Male Severe Combined Immunodeficient (SCID) mice.
-
Virus and Inoculation: Mice were infected with the SARS-CoV-2 Beta (B.1.351) variant.
-
Treatment: Mice were treated twice daily (BID) by oral gavage with either vehicle, molnupiravir (200 mg/kg), or nirmatrelvir (300 mg/kg) for three consecutive days, starting from the day of infection.
-
Efficacy Assessment: At day 3 post-infection, viral RNA levels and infectious viral loads in the lungs were quantified. Lung pathology was assessed via histological analysis.
-
Statistical Analysis: The non-parametric Kruskal-Wallis test was used to determine statistical significance, with P values of <0.05 considered significant.
GC376 Efficacy Study in K18-hACE2 Mice[6][7][13]
-
Animal Model: K18-hACE2 transgenic mice.
-
Virus and Inoculation: Mice were challenged with either a high virus dose (1 × 10⁵ TCID50/mouse) or a low virus dose (1 × 10³ TCID50/mouse) of SARS-CoV-2.
-
Treatment: Treatment with vehicle or GC376 (40 mg/kg/day, split into two daily intraperitoneal injections) was initiated 3 hours post-infection and continued for 7 days.
-
Efficacy Assessment: Mice were monitored for weight changes and survival for 12-14 days. Subsets of mice were euthanized at 2 and 5 days post-challenge for tissue collection (lungs, brain, etc.) to assess viral loads and pathology.
-
Outcome Measures: Viral loads were determined by titration, and tissue pathology was evaluated by histopathology and immunohistochemistry for viral antigen.
Ensitrelvir Efficacy Study in BALB/c Mice[8][9]
-
Animal Model: Female BALB/cAJcl mice of different ages.
-
Virus and Inoculation: Mice were infected with the SARS-CoV-2 gamma strain or mouse-adapted SARS-CoV-2 MA-P10.
-
Treatment: 24 hours post-infection, mice were orally administered various doses of ensitrelvir or a vehicle.
-
Efficacy Assessment: Viral titers and RNA levels in the lungs were quantified. Body weight loss, survival, lung weight, cytokine/chemokine production, nucleocapsid protein expression, and lung pathology were evaluated.
-
Outcome Measures: Lung viral titers were quantified using VeroE6/TMPRSS2 cells and RT-qPCR.
Visualizations
The following diagrams illustrate the mechanism of action of 3CLpro inhibitors and a generalized experimental workflow for in vivo validation.
Caption: Mechanism of action of SARS-CoV-2 3CLpro inhibitors.
Caption: Generalized workflow for in vivo validation of 3CLpro inhibitors.
References
- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Inhibition of SARS-CoV-2 3CL Mpro by Natural and Synthetic Inhibitors: Potential Implication for Vaccine Production Against COVID-19 [frontiersin.org]
- 3. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prophylactic effect of ensitrelvir in mice infected with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shionogimedical.com [shionogimedical.com]
Comparative Analysis of SARS-CoV-2 3CLpro Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the covalent inhibitor SARS-CoV-2 3CLpro-IN-18 and other notable 3CLpro inhibitors. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics against SARS-CoV-2.
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme in the life cycle of SARS-CoV-2. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication. Due to its highly conserved nature among coronaviruses and the absence of a human homolog, 3CLpro is a prime target for antiviral drug development.
This guide summarizes the inhibitory mechanisms, presents comparative quantitative data, and provides detailed experimental protocols for key assays used to evaluate the efficacy of these inhibitors.
Inhibitory Mechanism of SARS-CoV-2 3CLpro Inhibitors
The primary function of 3CLpro is the proteolytic processing of viral polyproteins translated from the viral RNA. This cleavage is essential for the formation of the viral replication and transcription complex. Inhibition of 3CLpro activity blocks this maturation process, thereby halting viral replication.
Inhibitors of 3CLpro can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.
-
Covalent inhibitors , such as this compound and Nirmatrelvir, form a stable covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme. This irreversible or slowly reversible binding leads to potent and sustained inhibition.
-
Non-covalent inhibitors , such as Ensitrelvir, bind to the active site through non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are reversible and their potency is determined by the binding affinity.
The following diagram illustrates the central role of 3CLpro in the SARS-CoV-2 life cycle and the mechanism of its inhibition.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and a selection of other covalent and non-covalent inhibitors against SARS-CoV-2. The data is presented as the half-maximal inhibitory concentration (IC50) from enzymatic assays and the half-maximal effective concentration (EC50) from cell-based antiviral assays.
Table 1: Enzymatic Inhibition of SARS-CoV-2 3CLpro
| Inhibitor | Type | IC50 (µM) | Reference |
| This compound | Covalent | 0.478 | [1] |
| Nirmatrelvir | Covalent | 0.050 ± 0.005 | [2] |
| GC376 | Covalent | 0.32 | [3] |
| Boceprevir | Covalent | 1.59 | [4] |
| Ensitrelvir | Non-covalent | 0.013 | [5] |
| WU-04 | Non-covalent | 0.072 | [6] |
Table 2: Antiviral Activity in Cell-Based Assays
| Inhibitor | Cell Line | EC50 (µM) | Reference |
| Nirmatrelvir | Multiple | ~0.075 | [7] |
| GC376 | Vero E6 | 0.7013 | [8] |
| Boceprevir | Vero E6 | 36.31 | [8] |
| Ensitrelvir | Vero E6/TMPRSS2 | 0.2 - 0.5 | [5] |
| WU-04 | A549-hACE2 | 0.012 | [6] |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, cell lines used, and viral strains.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard assays used to evaluate SARS-CoV-2 3CLpro inhibitors.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the purified 3CLpro enzyme.
Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol:
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 3CLpro.
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the 3CLpro enzyme solution to all wells except the negative control and incubate for a specified time (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.[9][10]
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for EDANS).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The following diagram outlines the workflow for the FRET-based enzymatic assay.
Cell-Based Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
Principle: Infection of susceptible host cells (e.g., Vero E6) with SARS-CoV-2 leads to a cytopathic effect (CPE), resulting in cell death. Antiviral compounds that inhibit viral replication will protect the cells from CPE. The cell viability is typically measured using a colorimetric or luminescent assay (e.g., CellTiter-Glo, which measures ATP levels).
Protocol:
-
Reagents and Materials:
-
Susceptible host cell line (e.g., Vero E6).
-
SARS-CoV-2 virus stock.
-
Cell culture medium.
-
Test compounds dissolved in DMSO.
-
96-well or 384-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed the host cells into the wells of a microplate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).[11] Include uninfected cell controls (100% viability) and infected, untreated controls (0% protection).
-
Incubate the plates for a period sufficient to observe significant CPE in the infected, untreated wells (e.g., 48-72 hours).[11]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of CPE reduction (cell viability) for each compound concentration.
-
Plot the percentage of CPE reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
The workflow for a typical CPE assay is depicted in the following diagram.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
- 2. reframeDB [reframedb.org]
- 3. This compound | Benchchem [benchchem.com]
- 4. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 5. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking SARS-CoV-2 3CLpro-IN-18: A Comparative Guide for Investigational Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ongoing pursuit of effective therapeutics against SARS-CoV-2 has led to the intensive investigation of various viral targets, with the 3C-like protease (3CLpro), also known as the main protease (Mpro), emerging as a key focus. This enzyme plays a pivotal role in the viral replication cycle by processing viral polyproteins into functional non-structural proteins. Its inhibition effectively halts viral propagation, making it a prime target for antiviral drug development. This guide provides a comparative analysis of SARS-CoV-2 3CLpro-IN-18, a covalent inhibitor, against other investigational drugs targeting the same enzyme, supported by available in vitro data.
Performance Comparison of 3CLpro Inhibitors
The inhibitory potential of various compounds against SARS-CoV-2 3CLpro is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency of the inhibitor.
This compound has been identified as a covalent inhibitor of the SARS-CoV-2 3CL protease with an IC50 value of 0.478 µM. The following tables summarize the IC50 values for this compound and a selection of other investigational covalent and non-covalent inhibitors.
Table 1: Covalent Inhibitors of SARS-CoV-2 3CLpro
| Investigational Drug | IC50 (µM) | Reference |
| This compound | 0.478 | **** |
| 16a (α-chloroamide) | 0.4 | |
| 14a (vinyl sulfonamide) | 0.5 | |
| GC376 | 0.139 | |
| Boceprevir | 4.13 | |
| Myricetin | Covalently bound |
Table 2: Non-Covalent Inhibitors of SARS-CoV-2 3CLpro
| Investigational Drug | IC50 (µM) | Reference |
| WU-04 | 0.072 | |
| WU-02 | 0.071 | |
| Walrycin B | 0.26 | |
| Baicalein | < 1 | |
| PMPT | 19 | |
| Quercetin | ~7 |
Mechanism of Action: Targeting Viral Replication
The 3CL protease is essential for the life cycle of SARS-CoV-2. Following the entry of the virus into a host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. The 3CLpro, along with the papain-like protease (PLpro), is responsible for cleaving these polyproteins at specific sites to release functional non-structural proteins (nsps). These nsps then assemble into the replication and transcription complex (RTC), which is responsible for replicating the viral genome and transcribing viral mRNAs.
3CLpro inhibitors, such as this compound, bind to the active site of the enzyme, preventing it from cleaving the viral polyproteins. Covalent inhibitors form a stable, irreversible bond with a key amino acid residue (typically a cysteine) in the active site, leading to potent and often prolonged inhibition. Non-covalent inhibitors bind reversibly to the active site. By blocking 3CLpro activity, these inhibitors disrupt the viral replication process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
